spectroscopic data for 9-oxabicyclo[3.3.1]nonan-2-ol derivatives
spectroscopic data for 9-oxabicyclo[3.3.1]nonan-2-ol derivatives
Executive Summary
The 9-oxabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, serving as the core framework for numerous natural products (e.g., Clusia floral resins, marine toxins) and synthetic pharmacophores.[1] Its rigid bicyclic ether linkage locks the molecule into a specific conformation, typically a twin-chair, which allows for precise spatial orientation of substituents.[1]
This guide focuses on the spectroscopic identification of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives . It addresses the critical challenge of distinguishing between endo and exo stereoisomers at the C2 position—a common bottleneck in structure-activity relationship (SAR) studies.[1] We synthesize data from high-field NMR (
Structural Significance & Conformational Analysis
Before interpreting spectra, one must understand the scaffold's geometry.[1] The 9-oxabicyclo[3.3.1]nonane system consists of two cyclohexane rings sharing a 1,3-position bridged by an oxygen atom.[1]
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Twin-Chair Conformation: The most stable conformer is the chair-chair (CC) arrangement.[1] This rigidity simplifies NMR analysis by reducing conformational averaging.[1]
-
Stereochemical Nomenclature:
Visualization: Conformational Logic
The following diagram illustrates the structural relationships and the logic flow for determining stereochemistry.
Caption: Logical framework for stereochemical assignment based on the rigid twin-chair conformation of the bicyclic ether core.
Synthetic Context (Source of Derivatives)
To understand the impurity profile and spectral matrix, we must acknowledge the synthetic origin.[1] These derivatives are frequently accessed via transannular cyclization of cyclooctane precursors.[1]
Primary Route: Nucleophilic ring-opening of spirocyclic bis(oxiranes) followed by intramolecular etherification.[1]
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Mechanism:[1][2][3][4] Acid-catalyzed (Lewis or Brønsted) attack of a hydroxyl group onto an epoxide or alkene.[1]
Spectroscopic Characterization Data
The following data is derived from high-resolution analysis of functionalized 9-oxabicyclo[3.3.1]nonan-2-ol derivatives (specifically amino-alcohol variants), which serve as robust models for this class.
A. Nuclear Magnetic Resonance (NMR)
Diagnostic Signals (400 MHz, CDCl
| Position | Proton ( | Multiplicity & Coupling ( | Carbon ( | Structural Insight |
| H-1 (Bridgehead) | 3.80 – 4.20 | Broad Singlet or Multiplet | 70.0 – 73.0 | Deshielded by ether oxygen.[1] |
| H-5 (Bridgehead) | 3.80 – 4.20 | Broad Singlet or Multiplet | 70.0 – 73.0 | Often overlaps with H-1.[1] |
| H-2 (Carbinol) | 3.50 – 4.50 | dt or ddd (Critical) | 68.0 – 72.0 | Chemical shift varies by substituent; splitting defines stereochem.[1] |
| H-3, H-7, H-8 | 1.40 – 2.10 | Multiplets | 18.0 – 32.0 | Complex "hump" typical of bicyclic frameworks.[1] |
| H-9 (Bridge) | N/A | N/A | N/A | Oxygen bridge (no protons).[1] |
Stereochemical Determination (The "Expert" Protocol): To distinguish endo vs. exo at C2, analyze the coupling of H-2 :
-
Exo-OH (Endo-H): The H-2 proton is equatorial.[1] It typically shows small coupling constants (
and Hz) with H-3 protons.[1] Signal appears as a narrow multiplet or broad singlet.[1] -
Endo-OH (Exo-H): The H-2 proton is axial.[1] It shows at least one large trans-diaxial coupling (
Hz) with the axial H-3 proton.[1] Signal appears as a wide triplet or ddd.[1]
B. Mass Spectrometry (HRMS-ESI)
-
Molecular Ion:
or .[1] -
Fragmentation Pattern:
C. Infrared Spectroscopy (FT-IR)
-
(O-H): 3300–3450 cm
(Broad).[1] Note: In dilute solution, intramolecular H-bonding between the OH and the bridge oxygen may cause a shift to lower wavenumbers (~3500 cm sharp).[1] -
(C-O-C): 1050–1100 cm
.[1] Strong ether stretch, characteristic of the oxabicyclo bridge.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
For resolution of bridgehead coupling constants.
-
Solvent Selection: Use CDCl
(99.8% D) for routine analysis.[1] If signal overlap occurs in the 1.5–2.0 ppm region (methylene envelope), switch to C D (Benzene-d6), which often induces an anisotropic shift separating the signals.[1] -
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.[1]
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to seconds to ensure full relaxation of rigid bridgehead protons. -
Scans (
): Minimum 64 scans for C to detect quaternary carbons. -
NOESY Experiment: Crucial for stereochemistry. Set mixing time (
) to 500 ms. Look for cross-peaks between H-2 and H-9 (bridge) to confirm exo orientation (spatial proximity).
-
Protocol B: General Synthesis of 9-Oxabicyclo[3.3.1]nonane Derivatives
Based on nucleophilic ring-opening of bis-oxiranes (Source 1.1).
-
Reagents: Spirocyclic bis(oxirane) precursor, Amine (nucleophile), LiClO
(Lewis Acid catalyst), Acetonitrile (dry).[1] -
Procedure:
-
Yield: Typically 36–80% depending on the amine nucleophile.[1]
Visualization: Synthetic Workflow
Caption: Domino synthesis pathway converting spirocyclic bis-oxiranes into the bicyclic ether scaffold.
References
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. MDPI / Preprints.org. (2026).[1] Describes the synthesis and full NMR characterization of amino-substituted derivatives.
-
9-Oxabicyclo[3.3.1]nonan-2-ol Compound Summary. PubChem. (2025).[1][5] General chemical and physical properties of the core scaffold. [1][5]
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Enantioselective synthesis of (+)-endo- and (–)-exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 1. Discusses stereochemical assignment in related dioxabicyclo systems.
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Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022).[1] Provides comparative NMR data for the nitrogen-bridged analog, useful for assigning bridgehead signals.[1]
Sources
- 1. preprints.org [preprints.org]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. 9-Oxabicyclo[3.3.1]nonan-2-ol | C8H14O2 | CID 556970 - PubChem [pubchem.ncbi.nlm.nih.gov]
